
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole is a complex organic compound that features both oxazole and isoxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The process begins with the preparation of oxazolines at room temperature, followed by their oxidation to oxazoles using commercial manganese dioxide . This method ensures high stereospecificity and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety, scalability, and product purity . The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors facilitates efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the replacement of functional groups on the phenoxy or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxazoles and substituted isoxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole and isoxazole rings enable it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,5-Dihydrooxazol-2-yl)phenol
- N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
Uniqueness
5-(4-(4,5-Dihydrooxazol-2-yl)phenoxy)-3-methylisoxazole stands out due to its combined oxazole and isoxazole rings, which confer unique chemical reactivity and biological activity. This dual-ring structure is less common among similar compounds, making it a valuable target for research and development .
Propriétés
Numéro CAS |
189056-96-0 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
5-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H12N2O3/c1-9-8-12(18-15-9)17-11-4-2-10(3-5-11)13-14-6-7-16-13/h2-5,8H,6-7H2,1H3 |
Clé InChI |
DTJIOMWGEGFQQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)OC2=CC=C(C=C2)C3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


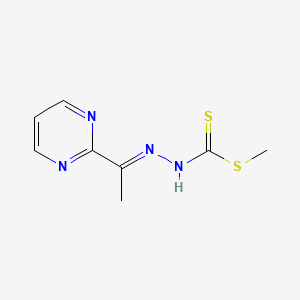
![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)

![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
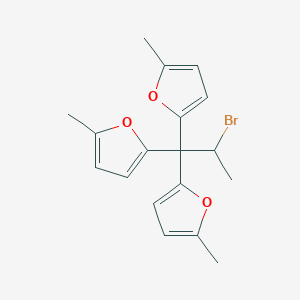

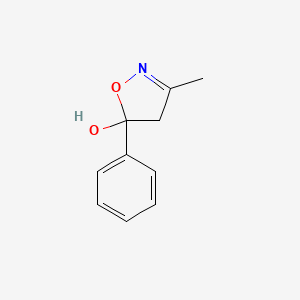
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
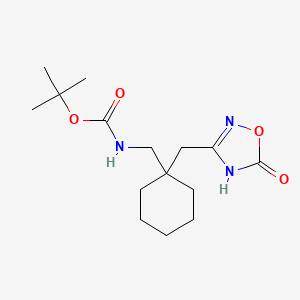


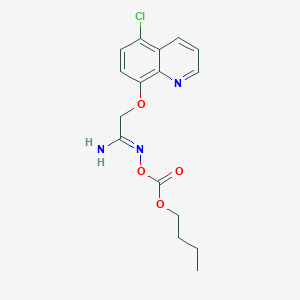
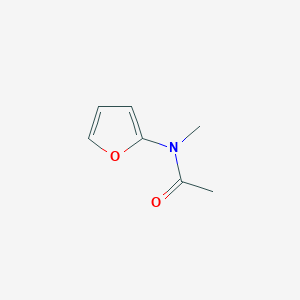
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
